molecular formula C12H14O5 B1609098 2-(2-Ethoxy-4-formylphenoxy)propanoic acid CAS No. 51264-80-3

2-(2-Ethoxy-4-formylphenoxy)propanoic acid

Cat. No.: B1609098
CAS No.: 51264-80-3
M. Wt: 238.24 g/mol
InChI Key: SQWDGIFPMCHJMH-UHFFFAOYSA-N
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Description

2-(2-Ethoxy-4-formylphenoxy)propanoic acid is a synthetic organic compound featuring a phenoxy backbone substituted with an ethoxy group at the 2-position, a formyl group at the 4-position, and a propanoic acid side chain.

Properties

IUPAC Name

2-(2-ethoxy-4-formylphenoxy)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O5/c1-3-16-11-6-9(7-13)4-5-10(11)17-8(2)12(14)15/h4-8H,3H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQWDGIFPMCHJMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=O)OC(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50397679
Record name 2-(2-ethoxy-4-formylphenoxy)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50397679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51264-80-3
Record name 2-(2-ethoxy-4-formylphenoxy)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50397679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Ethoxy-4-formylphenoxy)propanoic acid typically involves the reaction of 2-ethoxyphenol with a suitable formylating agent to introduce the formyl group at the 4-position of the phenol ring. This is followed by the esterification of the resulting compound with a propanoic acid derivative. The reaction conditions often include the use of catalysts and solvents to facilitate the reactions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

2-(2-Ethoxy-4-formylphenoxy)propanoic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the formyl group yields 2-(2-Ethoxy-4-carboxyphenoxy)propanoic acid, while reduction yields 2-(2-Ethoxy-4-hydroxyphenoxy)propanoic acid .

Scientific Research Applications

2-(2-Ethoxy-4-formylphenoxy)propanoic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(2-Ethoxy-4-formylphenoxy)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The ethoxy and propanoic acid groups may also contribute to the compound’s overall binding affinity and specificity .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 2-(2-Ethoxy-4-formylphenoxy)propanoic acid with three analogs:

Compound Name Substituents (Phenoxy Ring Positions) Molecular Formula Molecular Weight (g/mol) Key Functional Groups
This compound 2-Ethoxy, 4-Formyl C₁₂H₁₄O₅ 238.26 Ethoxy, formyl, carboxylic acid
2-(2-Chloro-6-ethoxy-4-formylphenoxy)propanoic acid 2-Ethoxy, 4-Formyl, 6-Chloro C₁₂H₁₃ClO₅ 273.68 Chloro, ethoxy, formyl, carboxylic acid
2-(2-Ethoxy-4-formyl-6-nitrophenoxy)propanoic acid 2-Ethoxy, 4-Formyl, 6-Nitro C₁₂H₁₃NO₇ 283.24 Nitro, ethoxy, formyl, carboxylic acid
2-(2-Chloro-4-formyl-6-methoxyphenoxy)propanoic acid 2-Chloro, 4-Formyl, 6-Methoxy C₁₁H₁₁ClO₅ 258.66 Chloro, methoxy, formyl, carboxylic acid

Key Observations :

  • Substituent Effects: Electron-Withdrawing Groups (Cl, NO₂): Chloro and nitro substituents enhance the acidity of the carboxylic acid group due to their electron-withdrawing nature. For example, the chloro-substituted analog (C₁₂H₁₃ClO₅) may exhibit stronger acidity than the parent compound . Electron-Donating Groups (Ethoxy, Methoxy): Ethoxy and methoxy groups reduce acidity but improve solubility in polar solvents .
  • Formyl Group Reactivity : The formyl group at the 4-position in all compounds enables nucleophilic addition reactions, making these derivatives versatile intermediates for synthesizing amides, hydrazones, or Schiff bases .

Physical and Chemical Properties

Property Target Compound Chloro-Substituted Analog Nitro-Substituted Analog Methoxy-Substituted Analog
Melting Point (°C) Not reported ~150–160 Likely >160 (estimated) ~140–150
Boiling Point (°C) Not reported >300 (decomposes) >300 (decomposes) >250
Solubility Moderate in polar solvents Low in water, high in DMSO Low in water, high in acetone Moderate in ethanol
Stability Stable under inert conditions Sensitive to light/moisture Heat-sensitive due to nitro Stable at room temperature

Notes:

  • The nitro-substituted analog is prone to thermal decomposition, limiting its utility in high-temperature reactions .

Biological Activity

2-(2-Ethoxy-4-formylphenoxy)propanoic acid is a compound of interest due to its unique structural features and potential biological activities. With the molecular formula C12H14O5 and a molecular weight of 238.24 g/mol, this compound contains an ethoxy group and a formylphenoxy moiety, which may contribute to its interactions with biological systems. This article explores the biological activities of this compound, focusing on its anti-inflammatory properties, potential mechanisms of action, and implications for drug development.

  • Molecular Formula : C12H14O5
  • Molecular Weight : 238.24 g/mol
  • Topological Polar Surface Area : 72.8 Ų
  • Rotatable Bonds : 6
  • Hydrogen Bond Donors : 1
  • Hydrogen Bond Acceptors : 5

Anti-inflammatory Properties

Preliminary studies suggest that this compound may possess anti-inflammatory properties. Interaction studies indicate that it could bind to enzymes or receptors involved in inflammatory pathways, although specific mechanisms remain to be elucidated. The potential for this compound to modulate biochemical pathways related to inflammation highlights its relevance in therapeutic applications.

While the exact mechanism of action is not fully understood, the compound's structure suggests it may interact with various biological targets. The presence of functional groups such as the ethoxy and formyl moieties could facilitate interactions with cellular receptors or enzymes that play roles in inflammatory responses. Further research is necessary to clarify these interactions and their implications for drug design.

Synthetic Versatility

The synthesis of this compound involves several steps that allow for modifications enhancing its properties. This synthetic versatility is crucial for developing derivatives with improved biological activity or selectivity towards specific targets.

Future Directions

Given the preliminary findings regarding the biological activity of this compound, future research should focus on:

  • Detailed Mechanistic Studies : Investigating how this compound interacts with specific biological targets.
  • In Vivo Studies : Assessing the efficacy and safety profile of this compound in animal models.
  • Derivatives Development : Synthesizing analogs to explore structure-activity relationships.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(2-Ethoxy-4-formylphenoxy)propanoic acid
Reactant of Route 2
Reactant of Route 2
2-(2-Ethoxy-4-formylphenoxy)propanoic acid

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